N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound is a heterocyclic carboxamide derivative featuring a pyrazolo[3,4-b]pyridine core, substituted with a 2,3-dihydrobenzo[b][1,4]dioxin group, a 1,1-dioxidotetrahydrothiophen moiety, a furan-2-yl ring, and a methyl group. The 1,1-dioxidotetrahydrothiophen group enhances polarity and solubility, while the dihydrobenzodioxin and furan moieties may contribute to π-π interactions in biological systems .
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6S/c1-14-22-17(24(29)25-15-4-5-20-21(11-15)34-9-8-33-20)12-18(19-3-2-7-32-19)26-23(22)28(27-14)16-6-10-35(30,31)13-16/h2-5,7,11-12,16H,6,8-10,13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGPMSWBQQGUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC5=C(C=C4)OCCO5)C6CCS(=O)(=O)C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 366.43 g/mol. Its structural components include:
- Dihydrobenzo[b][1,4]dioxin moiety : Known for potential anticancer properties.
- Pyrazolo[3,4-b]pyridine core : Associated with various biological activities including anti-inflammatory and antitumor effects.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of key cellular pathways related to cancer cell proliferation and survival. For instance:
- Aryl Hydrocarbon Receptor (AhR) Interaction : Dioxin-like compounds can activate AhR, leading to the expression of enzymes that may either detoxify carcinogens or contribute to carcinogenic processes depending on the context .
Antioxidant Properties
The presence of furan and thiophene groups in the structure suggests potential antioxidant activity. Antioxidants are crucial in mitigating oxidative stress within cells, which is linked to various diseases including cancer and neurodegenerative disorders.
In Vitro Studies
Several studies have been conducted to assess the biological activity of similar compounds:
- Anticancer Efficacy : A study demonstrated that related dibenzofuran derivatives exhibited cytotoxic effects on cancer cell lines such as Hep-G2 and MDA-MB-231 with IC50 values indicating significant potency against these cells .
- Mechanistic Insights : The activation of AhR by dioxin-like compounds has been shown to lead to both protective and harmful effects in cellular systems depending on dosage and exposure duration .
Case Studies
A notable case study involved the synthesis and evaluation of dibenzofuran derivatives that showed promising anticancer activity through apoptosis induction in various cancer cell lines. The derivatives were tested against multiple targets revealing a diverse range of biological activities .
Data Summary Table
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and substituents of the target compound with analogs:
Key Observations :
- The target compound’s 1,1-dioxidotetrahydrothiophen group distinguishes it from analogs with thioethers (e.g., AZ331, AZ257), offering superior solubility and metabolic stability .
- The furan-2-yl group is a shared feature with AZ331 and AZ257, suggesting conserved aromatic interaction capabilities in biological systems .
NMR Analysis:
- highlights that substituents in regions analogous to the target compound’s dihydrobenzodioxin and sulfone groups (e.g., positions 29–36 and 39–44) cause distinct chemical shifts. For example, the sulfone’s electron-withdrawing effect likely deshields nearby protons, altering δ values compared to non-sulfonated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
